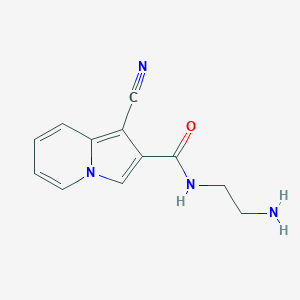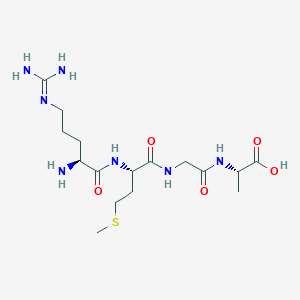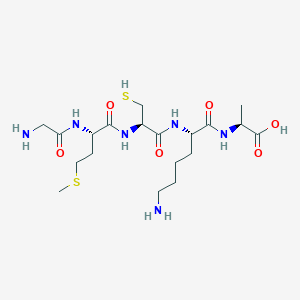
N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide: is a synthetic organic compound that belongs to the indolizine family This compound is characterized by the presence of an indolizine ring system, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and aminoethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups allow for the formation of covalent bonds with target biomolecules, facilitating the study of biochemical pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modulation of their activity. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction.
Molecular Targets and Pathways:
Proteins: The compound can interact with enzymes and receptors, leading to changes in their activity and function.
Nucleic Acids: The compound can bind to DNA or RNA, affecting processes such as transcription and translation.
Comparison with Similar Compounds
- N-(2-Aminoethyl)-3-cyanoindolizine-2-carboxamide
- N-(2-Aminoethyl)-1-cyanoindolizine-3-carboxamide
- N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxylate
Comparison: N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity
Properties
CAS No. |
825639-30-3 |
|---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(2-aminoethyl)-1-cyanoindolizine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-4-5-15-12(17)10-8-16-6-2-1-3-11(16)9(10)7-14/h1-3,6,8H,4-5,13H2,(H,15,17) |
InChI Key |
ZIUUXTMAURRZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C(=O)NCCN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)

methanone](/img/structure/B14217294.png)
![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)
![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)

![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)

![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)

![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)
![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)
